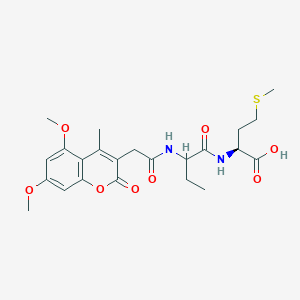
C40H41N3O7S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C40H41N3O7S 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide . This compound is an organic molecule that has applications in various fields, including chemistry, biology, and industry. It is recognized for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methylbenzenesulfonyl chloride+hydrazine hydrate→4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide
Industrial Production Methods: In industrial settings, the production of 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles such as or can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It can be used to introduce sulfonyl groups into proteins and other biomolecules, which can alter their properties and functions.
Medicine: The compound has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is used as a stabilizer and antioxidant in various products. It is also used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound valuable for research and therapeutic applications.
Comparación Con Compuestos Similares
- 4-methylbenzenesulfonyl chloride
- 4-methylbenzenesulfonyl hydrazide
- 4-methylbenzenesulfonyl hydrazone
Uniqueness: 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide is unique due to its specific chemical structure, which allows it to undergo a wide range of chemical reactions. Its ability to form stable sulfonyl derivatives and its reactivity with nucleophiles make it distinct from other similar compounds. Additionally, its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Propiedades
Fórmula molecular |
C40H41N3O7S |
|---|---|
Peso molecular |
707.8 g/mol |
Nombre IUPAC |
(2S)-3-benzylsulfanyl-2-[[(2R)-2-[[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C40H41N3O7S/c1-22-27-16-29-30(40(3,4)5)19-49-35(29)23(2)36(27)50-39(48)28(22)17-34(44)42-32(15-25-18-41-31-14-10-9-13-26(25)31)37(45)43-33(38(46)47)21-51-20-24-11-7-6-8-12-24/h6-14,16,18-19,32-33,41H,15,17,20-21H2,1-5H3,(H,42,44)(H,43,45)(H,46,47)/t32-,33-/m1/s1 |
Clave InChI |
CQYGISCFWOZZBR-CZNDPXEESA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CSCC6=CC=CC=C6)C(=O)O |
SMILES canónico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CSCC6=CC=CC=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





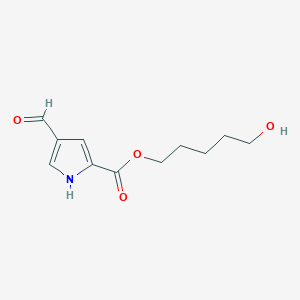
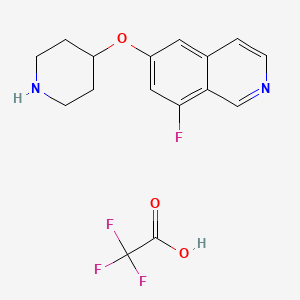
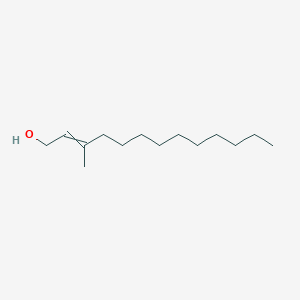
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
![(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12620759.png)
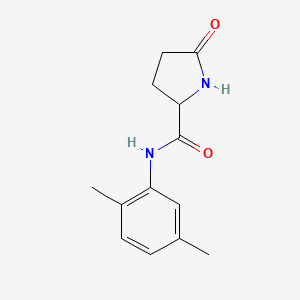
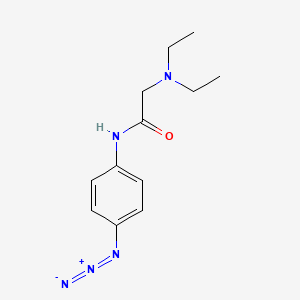
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
